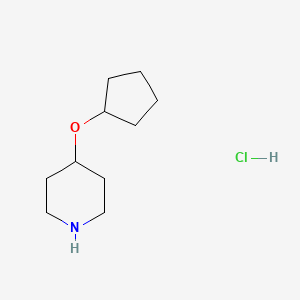

4-(Cyclopentyloxy)piperidine hydrochloride

Description

4-(Cyclopentyloxy)piperidine hydrochloride is a piperidine derivative where the piperidine ring is substituted with a cyclopentyloxy group at the 4-position and forms a hydrochloride salt. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in targeting neurological and inflammatory pathways .

Propriétés

IUPAC Name |

4-cyclopentyloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYXOEXWHVWKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174044-76-8 | |

| Record name | 4-(cyclopentyloxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 4-(cyclopentyloxy)piperidine hydrochloride, have significant pharmacological properties

Mode of Action

Piperidine derivatives are known to interact with various signaling pathways, including NF-κB and PI3k/Aκt, which are involved in disease progression. The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound’s molecular weight is 20573, which may influence its pharmacokinetic properties

Result of Action

Piperidine derivatives have been reported to exhibit remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities

Action Environment

It is known that the compound should be stored at room temperature

Activité Biologique

4-(Cyclopentyloxy)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyclopentyloxy group. This structural modification is crucial for its biological activity, as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : Similar piperidine derivatives have shown promise in inhibiting cancer cell proliferation by targeting signaling pathways involved in tumor growth.

- Neuroprotective Effects : Compounds in this class have been studied for their potential to protect neuronal cells from damage, possibly through modulation of oxidative stress pathways.

Research Findings

Recent studies have evaluated the pharmacological profiles of piperidine derivatives, including this compound. Key findings include:

- Inhibition of Farnesyltransferase : Research indicates that modifications in the piperidine core can significantly enhance the potency of inhibitors targeting farnesyltransferase (FTase), a critical enzyme in cancer cell signaling pathways. For example, a related study found that specific structural changes led to a tenfold increase in FTase inhibition potency .

- In Silico Studies : Computational methods have been employed to predict the biological activity spectra of new piperidine derivatives. These studies suggest that this compound may interact with various molecular targets, including enzymes and receptors involved in cancer and central nervous system disorders .

Case Studies

- Antitumor Activity : A study on related piperidine derivatives demonstrated their efficacy against triple-negative breast cancer (TNBC). The derivatives were shown to inhibit STAT3 phosphorylation, leading to reduced tumor growth in xenograft models . While specific data on this compound is limited, its structural similarity suggests potential for similar effects.

- Neuroprotective Studies : Investigations into piperidine derivatives have highlighted their neuroprotective properties against oxidative stress-induced neuronal damage. These compounds may modulate pathways involved in apoptosis and inflammation, providing a basis for further exploration of this compound in neurodegenerative diseases.

Data Table: Biological Activities of Piperidine Derivatives

Applications De Recherche Scientifique

Pharmacological Research

4-(Cyclopentyloxy)piperidine hydrochloride has shown potential as a pharmacological agent due to its interactions with various receptors in the nervous system. The compound's unique structure enhances its lipophilicity, which may influence its receptor binding profile and biological activity.

Therapeutic Potential

Research has identified several therapeutic applications for this compound:

- Anti-inflammatory Agents : Compounds similar to this compound have been studied as phosphodiesterase (PDE) inhibitors, targeting PDE4 for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . PDE inhibitors can increase intracellular cAMP levels, leading to reduced inflammation.

- Antipruritic Effects : The compound has been investigated for its antipruritic properties, demonstrating effectiveness in alleviating itch associated with various dermatological conditions. The underlying mechanism involves modulation of itch receptors and mediators such as histamine .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing more effective derivatives. Studies have shown that modifications to the piperidine ring or the cyclopentyl group can significantly alter pharmacological properties.

Case Studies

- PDE4 Inhibition : A study synthesized a series of piperidine derivatives, including those based on this compound, which exhibited varying degrees of PDE4 inhibition. For instance, one derivative demonstrated an IC50 value of 40 nM against TNF-α production, indicating strong anti-inflammatory potential .

- Antipruritic Testing : In clinical trials, formulations containing this compound were tested for efficacy in treating pruritus. Results showed significant improvements in symptoms related to allergic reactions and skin irritations .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

*Calculated molecular weight for 4-(Cyclopentyloxy)piperidine HCl based on its structure.

Key Observations :

- Lipophilicity : The cyclopentyloxy group in the target compound likely confers intermediate lipophilicity compared to bulky diphenylmethoxy (logP ~4–5) or polar nitrophenyl groups (logP ~1–2). This may enhance blood-brain barrier penetration relative to 4-(4-Nitrophenyl)piperidine HCl, which is more polar .

- Solubility : Only 4-(4-Nitrophenyl)piperidine HCl has reported solubility in water and alcohol, attributed to its nitro group’s polarity. Cyclopentyloxy’s hydrophobic nature may reduce aqueous solubility compared to nitro derivatives .

Key Observations :

- 4-(4-Nitrophenyl)piperidine HCl : The nitro group facilitates its role in prodrug activation or redox-sensitive targeting .

- Triazole Derivatives : The triazole ring in 4-(3-phenyltriazol-5-yl)piperidine HCl may enable hydrogen bonding, enhancing affinity for biological targets like enzymes or receptors .

Méthodes De Préparation

Synthesis of the Cyclopentyloxy Substituent

The cyclopentyloxy group is typically introduced via an etherification reaction starting from a hydroxy-substituted aromatic or aliphatic precursor. For example, cyclopentanol can react with suitable leaving groups on aromatic or heterocyclic rings to form the cyclopentyloxy ether linkage. This step is crucial as it defines the ether functionality attached to the piperidine ring.

Formation of the Piperidine Core

The piperidine ring can be synthesized or functionalized through established methods such as:

Reductive amination of 4-piperidone derivatives with appropriate amines under mild conditions, often using sodium triacetoxyborohydride as the reducing agent in dichloromethane solvent at low temperatures (0–20°C) for extended periods (e.g., 16 hours). This method yields 4-substituted piperidines with high selectivity and yield (approximately 80%).

Cyclization reactions involving Michael additions or Dieckmann condensations on suitable precursors, which can be tailored to incorporate the cyclopentyloxy group indirectly by starting from intermediates bearing this substituent.

Coupling of Cyclopentyloxy Group to Piperidine

The coupling of the cyclopentyloxy moiety to the piperidine ring is achieved by nucleophilic substitution or etherification reactions. One approach is to start from 4-hydroxy-piperidine derivatives and react them with cyclopentyl halides or tosylates under basic conditions to form the 4-(cyclopentyloxy)piperidine intermediate.

Conversion to Hydrochloride Salt

The free base form of 4-(cyclopentyloxy)piperidine is typically converted into its hydrochloride salt by treatment with hydrochloric acid in methanol or water. This step enhances the compound’s stability, crystallinity, and ease of purification. For example, stirring the free base with concentrated hydrochloric acid at 40°C for 12 hours, followed by concentration and drying, yields the hydrochloride salt in high purity.

Detailed Reaction Scheme and Conditions

Analytical and Purification Data

Elemental Analysis: For related piperidine derivatives, elemental analysis typically confirms the expected composition with minor deviations (e.g., C, H, N percentages within 0.1–0.2% of calculated values), ensuring compound purity.

Purification: Extraction with dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure are standard purification steps. The hydrochloride salt is often recrystallized from aqueous or alcoholic solvents to achieve high purity.

Q & A

Q. What are the standard synthetic routes for 4-(Cyclopentyloxy)piperidine hydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves nucleophilic substitution between piperidine and cyclopentyloxy chloride. Key steps include:

- Reagent selection : Use of a base (e.g., triethylamine) to deprotonate piperidine, enhancing nucleophilicity .

- Solvent optimization : Polar aprotic solvents like dichloromethane improve reaction kinetics .

- Temperature control : Room temperature or mild heating (40–60°C) balances reactivity and side-product formation.

- Purification : Crystallization or column chromatography isolates the hydrochloride salt. Yield optimization requires monitoring reaction time (typically 12–24 hrs) and stoichiometric ratios (1:1.2 piperidine:cyclopentyl chloride) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose per local regulations .

Q. How can researchers confirm the identity and purity of synthesized this compound?

- Analytical techniques :

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyloxy vs. aryloxy substituents) impact the compound’s biological activity?

- Structure-activity relationship (SAR) :

- Cyclopentyloxy groups enhance lipophilicity, improving blood-brain barrier penetration compared to polar substituents (e.g., methoxy) .

- Bulky substituents may sterically hinder receptor binding; computational docking studies (e.g., AutoDock Vina) can predict affinity .

- Case study : Piperidine derivatives with aryloxy groups showed 10-fold lower IC in enzyme assays than aliphatic analogs, highlighting substituent effects .

Q. What strategies resolve low yields in the synthesis of this compound?

Q. How can researchers analyze conflicting data on the compound’s receptor selectivity across studies?

- Data reconciliation :

- Assay variability : Compare assay conditions (e.g., cell lines, incubation times). For example, HEK293 vs. CHO cells may express receptor isoforms differently .

- Ligand concentration : Validate dose-response curves (e.g., EC shifts due to buffer pH or co-solvents like DMSO) .

- Meta-analysis : Use tools like RevMan to aggregate data and identify outliers or consensus trends .

Methodological Considerations

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Permeability : Caco-2 cell monolayers predict intestinal absorption (P >1×10 cm/s indicates high bioavailability) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Protein binding : Equilibrium dialysis to measure free fraction in plasma; >90% binding suggests dose adjustments may be needed .

Q. How can computational tools streamline the design of this compound derivatives?

- In silico workflows :

- Molecular dynamics : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability .

- ADMET prediction : Tools like SwissADME estimate toxicity (e.g., hERG inhibition risk) and solubility (LogP ~2.5 optimal) .

- Fragment-based design : Merge cyclopentyloxy-piperidine scaffolds with bioactive fragments (e.g., kinase inhibitors) using Schrödinger’s CombiGlide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.